(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile

Description

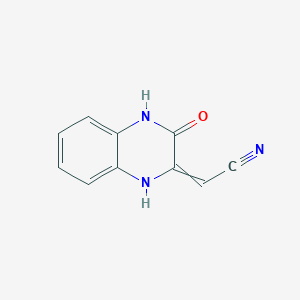

(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile (CAS: 67557-67-9, molecular formula: C₁₀H₇N₃O, molecular weight: 185.18 g/mol) is a heterocyclic compound featuring a quinoxaline core fused with a nitrile-substituted ylidene moiety. This structure confers unique electronic properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its synthesis typically involves modifications of Wittig-like reactions or C–H functionalization strategies, though specific protocols for this compound are less documented compared to its ester analogs .

Properties

IUPAC Name |

2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c11-6-5-9-10(14)13-8-4-2-1-3-7(8)12-9/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQRYDWDIMUVMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=CC#N)C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695644 | |

| Record name | (3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67557-67-9 | |

| Record name | (3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile typically involves the condensation of o-phenylenediamine with a suitable carbonyl compound, followed by cyclization and nitrile formation. One common method includes the reaction of o-phenylenediamine with ethyl cyanoacetate under acidic conditions, leading to the formation of the desired quinoxaline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed:

Oxidation: Oxidized quinoxaline derivatives.

Reduction: Reduced quinoxaline derivatives.

Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antiviral and antibacterial properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cell applications

Mechanism of Action

The mechanism of action of (3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antiviral activity may be attributed to the inhibition of viral replication enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate

- Structure : Replaces the nitrile group with an ester (–CO₂Et).

- Synthesis : Prepared from o-phenylenediamine and diethyl acetylenedicarboxylate in acetonitrile, yielding 89% after recrystallization .

- Reactivity : The ester group enables participation in nucleophilic acyl substitutions, unlike the nitrile in the target compound.

- Applications : Widely used as a precursor for Michael additions and cycloadditions due to its electron-deficient ylidene system .

3-(2-Oxo-2-phenylethylidene)-3,4-dihydroquinoxalin-2(1H)-ones

- Structure : Incorporates a phenylketone substituent instead of nitrile.

- Synthesis : Achieved via iodide/peroxide-mediated C–H activation, highlighting broader functional group tolerance compared to nitrile derivatives .

Methyl (2E)-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate

- Structure : Methyl ester analog with similar electronic properties but reduced steric hindrance.

- Synthesis : Likely follows analogous pathways to ethyl esters, with variations in purification methods .

- Solubility : Improved solubility in polar solvents compared to the nitrile derivative, influencing its utility in solution-phase reactions.

Table 1: Comparative Analysis of Key Compounds

†Yields dependent on substrate scope (broad functional group tolerance noted).

Key Research Findings and Functional Group Impact

- Nitrile vs. Ester: The nitrile group in (3-Oxo-...)acetonitrile enhances electrophilicity, favoring reactions like cyanoalkylation or participation in metal-catalyzed cross-couplings. Esters, however, are more amenable to hydrolysis or aminolysis, expanding their utility in peptide mimetics .

- Synthetic Flexibility : The iodide/peroxide system (used for phenyl-substituted analogs) demonstrates superior C–H activation efficiency compared to traditional Wittig approaches, though nitrile derivatives may require tailored conditions .

- Biological Relevance: Quinoxaline derivatives with nitrile groups exhibit enhanced binding to enzymatic pockets (e.g., kinase inhibitors), whereas ester analogs are often prodrug candidates due to hydrolytic lability .

Biological Activity

(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile is a heterocyclic compound belonging to the quinoxaline family. This compound has garnered attention due to its diverse biological activities, including potential antibacterial, antiviral, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 185.18 g/mol. The structure features a quinoxaline core with a nitrile group, which contributes to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇N₃O |

| Molecular Weight | 185.18 g/mol |

| CAS Number | 67557-67-9 |

Antimicrobial Activity

Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound displays potent activity against various pathogens.

- Minimum Inhibitory Concentration (MIC) : The compound has demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains, indicating strong antibacterial properties.

- Biofilm Inhibition : It has also been found effective in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Antiviral Activity

The antiviral potential of this compound is notable, particularly against HIV. The compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), exhibiting IC50 values that suggest effective inhibition of viral replication .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly through its interaction with specific receptors involved in inflammatory pathways. Some derivatives have shown IC50 values in the nanomolar range for inhibiting inflammatory responses .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or viral replication.

- Receptor Modulation : It can modulate receptor activity involved in inflammatory processes.

Case Studies

Several studies highlight the biological activities of this compound and related compounds:

- Study on Antiviral Activity : A study reported that derivatives with the quinoxaline core showed significant antiviral activity against HIV-1 in clinical trials. The compound was well tolerated by patients and demonstrated potent effects when combined with existing antiviral therapies .

- Antimicrobial Evaluation : Another research effort evaluated various derivatives for their antimicrobial efficacy, confirming that some compounds exhibited strong bactericidal effects and reduced biofilm formation compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile, and what key reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via condensation reactions involving quinoxalinone derivatives and nitrile-containing precursors. A common approach involves refluxing intermediates (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives) with cyanoacetamide in ethanol under basic conditions (e.g., piperidine, 0–5°C, 2 hours), followed by crystallization . Key parameters include solvent polarity (ethanol vs. acetonitrile), temperature control (to minimize side reactions), and stoichiometric ratios of reactants. For example, excess nitrile precursors may improve cyclization efficiency .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the quinoxaline core and nitrile moiety. For instance, the enolic proton in the 3-oxo group appears as a singlet near δ 12.5 ppm in DMSO-d₆, while the nitrile carbon resonates at ~115 ppm in ¹³C NMR . Infrared (IR) spectroscopy identifies the C≡N stretch (~2200 cm⁻¹) and carbonyl groups (~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do transition metal catalysts influence the reactivity of this compound in cycloaddition or cross-coupling reactions?

- Methodological Answer : Palladium and rhodium catalysts enable C–H activation or silacycle formation. For example, Pd(0) catalyzes silylene transfer to generate silacyclobutanes, while Rh(I) facilitates Si–C bond cleavage in trialkylsilyl groups, forming benzosiloles . Computational studies (DFT) can predict regioselectivity in these reactions by analyzing electron density distribution at the nitrile and carbonyl sites .

Q. What computational strategies are employed to model the electronic properties of this compound, and how do they guide experimental design?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and frontier molecular orbitals. The LUMO is localized on the nitrile and carbonyl groups, suggesting nucleophilic attack sites. Solvent effects (PCM models) predict solubility and reactivity in polar aprotic solvents like DMF. These insights inform catalyst selection (e.g., Cu(I) for nitrile activation) and reaction temperature optimization .

Q. How do steric and electronic effects in analogous compounds (e.g., 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide derivatives) compare, and what implications arise for structure-activity relationships (SAR)?

- Methodological Answer : Substituents on the quinoxaline ring (e.g., methoxy groups at positions 6 and 7) enhance π-stacking interactions in biological assays, while bulky substituents (e.g., aryl groups) reduce solubility. Comparative SAR studies involve synthesizing derivatives with varying electron-withdrawing/donating groups and evaluating their binding affinity (e.g., via enzyme inhibition assays) .

Q. What strategies resolve discrepancies in reported synthetic yields for this compound derivatives?

- Methodological Answer : Yield variations often stem from differences in purification methods (e.g., column chromatography vs. recrystallization) or moisture sensitivity of intermediates. Systematic optimization using design of experiments (DoE) can identify critical factors (e.g., reaction time, catalyst loading). For example, a Central Composite Design (CCD) may reveal that extending reflux time from 2 to 4 hours increases yield by 15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.